
(Z)-2-cyano-3-(3,5-ditert-butyl-4-hydroxyphenyl)prop-2-enethioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-cyano-3-(3,5-ditert-butyl-4-hydroxyphenyl)prop-2-enethioamide is an organic compound characterized by its unique structure, which includes a cyano group, a hydroxyphenyl group, and a thioamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-cyano-3-(3,5-ditert-butyl-4-hydroxyphenyl)prop-2-enethioamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-ditert-butyl-4-hydroxybenzaldehyde and a suitable cyano-containing reagent.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-cyano-3-(3,5-ditert-butyl-4-hydroxyphenyl)prop-2-enethioamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The cyano group can be reduced to form amines.
Substitution: The thioamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted thioamides and related compounds.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-cyano-3-(3,5-ditert-butyl-4-hydroxyphenyl)prop-2-enethioamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound is studied for its potential antioxidant properties due to the presence of the hydroxyphenyl group. It may also serve as a probe for studying enzyme mechanisms and interactions.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used as an additive in polymers and coatings to enhance stability and resistance to degradation. Its antioxidant properties are particularly valuable in preventing oxidative damage in materials.
Mechanism of Action
The mechanism of action of (Z)-2-cyano-3-(3,5-ditert-butyl-4-hydroxyphenyl)prop-2-enethioamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxyphenyl group can donate electrons, neutralizing free radicals and reducing oxidative stress. The cyano and thioamide groups can interact with specific enzymes, modulating their activity and influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butylphenol: A precursor to more complex antioxidants and light-protection agents.
Butylated hydroxytoluene (BHT): A widely used antioxidant in food and cosmetics.
2,4-Dimethyl-6-tert-butylphenol: Another antioxidant used in various applications.
Uniqueness
(Z)-2-cyano-3-(3,5-ditert-butyl-4-hydroxyphenyl)prop-2-enethioamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications set it apart from other similar compounds.
Properties
Molecular Formula |
C18H24N2OS |
|---|---|
Molecular Weight |
316.5 g/mol |
IUPAC Name |
(Z)-2-cyano-3-(3,5-ditert-butyl-4-hydroxyphenyl)prop-2-enethioamide |
InChI |
InChI=1S/C18H24N2OS/c1-17(2,3)13-8-11(7-12(10-19)16(20)22)9-14(15(13)21)18(4,5)6/h7-9,21H,1-6H3,(H2,20,22)/b12-7- |
InChI Key |
XRZYELWZLNAXGE-GHXNOFRVSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C(/C#N)\C(=S)N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C(C#N)C(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(1E)-1-(4-methoxyphenyl)ethylidene]cyclopropanecarbohydrazide](/img/structure/B14809382.png)
![propyl 4-{[(E)-(4-hydroxyphenyl)methylidene]amino}benzoate](/img/structure/B14809386.png)
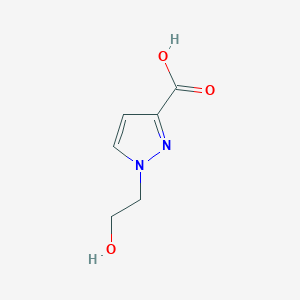
![2-[(3-Carboxy-1-oxo-2-propenyl)amino]-ethanol](/img/structure/B14809395.png)
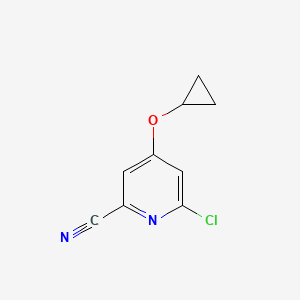

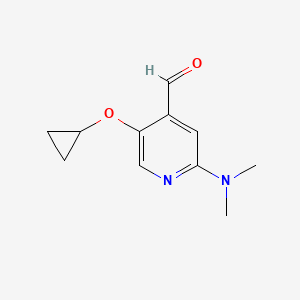

![2-(4-bromo-2-chlorophenoxy)-N-{[2-(cyclohex-1-en-1-yl)ethyl]carbamothioyl}acetamide](/img/structure/B14809415.png)
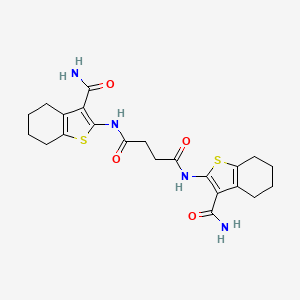
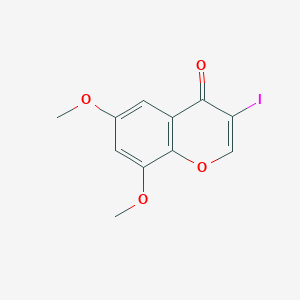
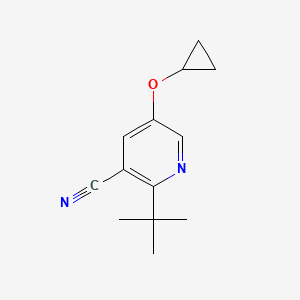
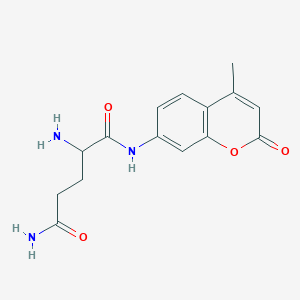
![N,N'-bis[(E)-(2,3-dichlorophenyl)methylidene]-4-methylbenzene-1,3-diamine](/img/structure/B14809444.png)
